N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dimethyl groups and a difluorobenzenesulfonamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The pyrazole ring is known to interact with various biological targets, influencing processes like enzyme inhibition or receptor activation . The difluorobenzenesulfonamide moiety enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall biological activity.
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the sulfonamide group, used primarily as a precursor in organic synthesis.
2,4-Difluorobenzenesulfonamide: A compound lacking the pyrazole ring, used in various chemical reactions and as a building block for more complex molecules.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzenesulfonamide: Similar to the compound but without the fluorine atoms, which may affect its reactivity and biological activity.
The presence of both the pyrazole ring and the difluorobenzenesulfonamide moiety in this compound makes it unique, providing a combination of structural features that enhance its chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O2S/c1-9-7-10(2)18(17-9)6-5-16-21(19,20)13-4-3-11(14)8-12(13)15/h3-4,7-8,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBPXDHCJCMRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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